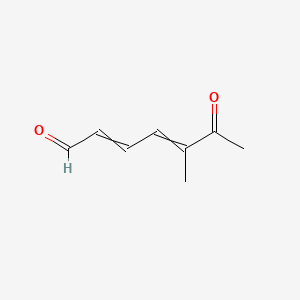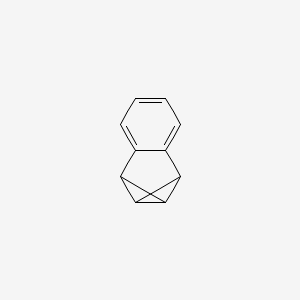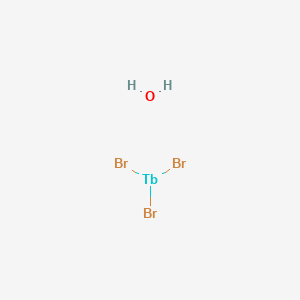
Terbium(III) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) bromide hydrate is a chemical compound with the formula Br3Tb·xH2O. It is a white crystalline solid that is soluble in water. This compound is part of the lanthanide series and is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium(III) bromide hydrate can be synthesized by reacting terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows:
Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O
A solution of terbium(III) bromide can crystallize to form a hexahydrate. When heating the hexahydrate, it will dehydrate and produce terbium oxybromide (TbOBr) .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Terbium(III) bromide hydrate undergoes various types of chemical reactions, including:
Oxidation: Terbium(III) can be oxidized to terbium(IV) in aqueous media using electrochemical methods or ozonolysis.
Substitution: Terbium(III) bromide can react with other halides to form different terbium halide compounds.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation in aqueous carbonate, nitrate, and periodate media.
Substitution: Reaction with other halides under controlled conditions.
Major Products Formed
Oxidation: Terbium(IV) compounds.
Substitution: Various terbium halides.
Scientific Research Applications
Terbium(III) bromide hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of terbium(III) bromide hydrate primarily involves its ability to emit green fluorescence when exposed to ultraviolet light. This property is due to the electronic transitions within the terbium ion.
Comparison with Similar Compounds
Similar Compounds
Terbium(III) chloride (TbCl3): Similar in structure and properties but contains chloride ions instead of bromide.
Terbium(III) fluoride (TbF3): Another terbium halide with different solubility and reactivity properties.
Terbium(III) iodide (TbI3): Contains iodide ions and has different physical and chemical characteristics.
Uniqueness
Terbium(III) bromide hydrate is unique due to its specific solubility in water and its ability to form a hexahydrate. Its fluorescent properties make it particularly valuable in applications requiring luminescent materials .
Properties
Molecular Formula |
Br3H2OTb |
|---|---|
Molecular Weight |
416.65 g/mol |
IUPAC Name |
tribromoterbium;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
WQJPEPDSFBGXRP-UHFFFAOYSA-K |
Canonical SMILES |
O.Br[Tb](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


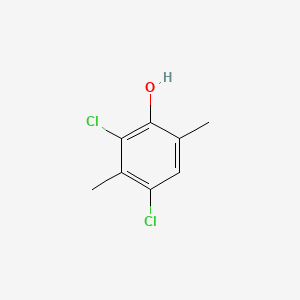
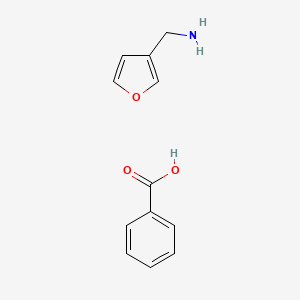
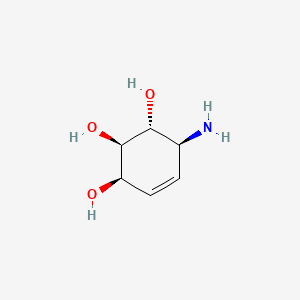
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
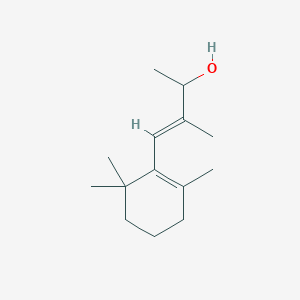

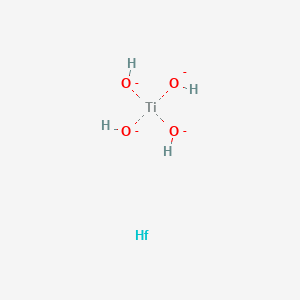

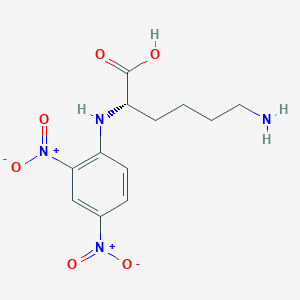
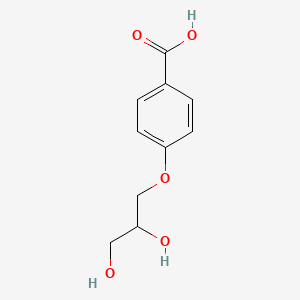
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
